molecular formula C22H26N2O5S B11350411 Methyl 3-({[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}amino)-4-methylbenzoate

Methyl 3-({[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}amino)-4-methylbenzoate

Cat. No.: B11350411
M. Wt: 430.5 g/mol
InChI Key: XZIAUFOHTGTUIO-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3-(1-phenylmethanesulfonylpiperidine-4-amido)benzoate is a complex organic compound with a unique structure that combines a benzoate ester, a piperidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-3-(1-phenylmethanesulfonylpiperidine-4-amido)benzoate typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the sulfonyl group and the benzoate ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-(1-phenylmethanesulfonylpiperidine-4-amido)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 4-methyl-3-(1-phenylmethanesulfonylpiperidine-4-amido)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-methyl-3-(1-phenylmethanesulfonylpiperidine-4-amido)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(phenoxysulfonyl)benzoate: Similar structure but with a phenoxy group instead of a piperidine ring.

    Methyl 4-(3-formylphenyl)benzoate: Similar structure but with a formyl group instead of a sulfonyl group.

Uniqueness

Methyl 4-methyl-3-(1-phenylmethanesulfonylpiperidine-4-amido)benzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H26N2O5S

Molecular Weight

430.5 g/mol

IUPAC Name

methyl 3-[(1-benzylsulfonylpiperidine-4-carbonyl)amino]-4-methylbenzoate

InChI

InChI=1S/C22H26N2O5S/c1-16-8-9-19(22(26)29-2)14-20(16)23-21(25)18-10-12-24(13-11-18)30(27,28)15-17-6-4-3-5-7-17/h3-9,14,18H,10-13,15H2,1-2H3,(H,23,25)

InChI Key

XZIAUFOHTGTUIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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